3-Methoxy-6-methylbenzo[d]isoxazole

Epigenetics Oncology Bromodomain inhibitors

3-Methoxy-6-methylbenzo[d]isoxazole (CAS 530144-87-7) is a benzo[d]isoxazole derivative featuring a methoxy group at the 3-position and a methyl group at the 6-position of the fused bicyclic core. This substitution pattern confers distinct physicochemical properties, including a molecular weight of 163.17 g/mol and a calculated logP that supports blood-brain barrier (BBB) permeability in certain analogs.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B12883512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-6-methylbenzo[d]isoxazole
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NO2)OC
InChIInChI=1S/C9H9NO2/c1-6-3-4-7-8(5-6)12-10-9(7)11-2/h3-5H,1-2H3
InChIKeyJYIADFGEVQHVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-6-methylbenzo[d]isoxazole: A Privileged Building Block for Drug Discovery and Chemical Synthesis


3-Methoxy-6-methylbenzo[d]isoxazole (CAS 530144-87-7) is a benzo[d]isoxazole derivative featuring a methoxy group at the 3-position and a methyl group at the 6-position of the fused bicyclic core . This substitution pattern confers distinct physicochemical properties, including a molecular weight of 163.17 g/mol and a calculated logP that supports blood-brain barrier (BBB) permeability in certain analogs [1]. As a core fragment in numerous pharmacologically active compounds, this specific regioisomer serves as a versatile intermediate for synthesizing BET bromodomain inhibitors [2] and α-glucosidase inhibitors [3], among other therapeutic candidates. Its unique substitution pattern enables divergent synthetic routes and influences downstream biological activity compared to other isoxazole regioisomers, making it a strategically valuable starting material in medicinal chemistry programs.

Workflow
Regioselective synthesis of bioactive heterocycles
Selection
Exact 3-methoxy-6-methyl substitution pattern
Use Context
BET inhibitor, α-glucosidase inhibitor, antibacterial probe research

Why Regioisomeric 3-Methoxy-6-methylbenzo[d]isoxazole Cannot Be Substituted with Other Benzoisoxazole Analogs


Generic substitution of 3-methoxy-6-methylbenzo[d]isoxazole with other benzoisoxazole regioisomers or unsubstituted scaffolds is scientifically unsound due to the critical role of its specific substitution pattern in downstream biological activity and synthetic utility. The 3-methoxy group acts as a key hydrogen bond acceptor and influences electronic distribution across the heterocyclic core, directly impacting target binding affinity [1]. Similarly, the 6-methyl group modulates steric interactions and lipophilicity, which are essential for optimal ADME properties [2]. Studies on related benzo[d]isoxazole derivatives demonstrate that even minor positional changes—such as moving the methoxy group from the 3- to the 5-position or removing the methyl group—can drastically alter potency against BET bromodomains and α-glucosidase enzymes [3][4]. These structural modifications affect not only target engagement but also synthetic accessibility, as the 3-methoxy-6-methyl substitution pattern provides a unique handle for further functionalization via electrophilic aromatic substitution or cross-coupling reactions [5]. Therefore, procurement of the exact regioisomer is mandatory for reproducing published biological results or executing validated synthetic routes.

5-Methoxy isomer
May reduce target binding affinity and alter synthetic functionalization route compared to the 3-methoxy pattern.
6-Des-methyl analog
Loss of methyl steric and lipophilic contribution may shift potency and ADME profile in derivative compounds.
Unsubstituted benzoisoxazole
Lacks key directing groups for regioselective elaboration; published synthetic routes and biological data may not transfer.

Quantitative Differentiation of 3-Methoxy-6-methylbenzo[d]isoxazole Against Closest Analogs


BET Bromodomain Inhibition: 3-Methoxy vs. 5-Methoxy Substitution

In a direct comparative study of benzo[d]isoxazole-based BET bromodomain inhibitors, the 3-methoxy substitution pattern exhibited superior BRD4(1) binding affinity compared to the 5-methoxy analog [1]. The optimized 3-methoxy-containing compound 6i (Y06036) demonstrated a Kd of 82 nM, whereas the corresponding 5-methoxy derivative showed significantly reduced potency (Kd > 500 nM) under identical assay conditions [1]. This quantitative difference underscores the critical role of the 3-position methoxy group in establishing key hydrogen bond interactions with the BRD4 binding pocket, as confirmed by co-crystal structures [1].

BRD4(1) binding
Head-to-head
3-OMe: Kd 82 nM
5-OMe: Kd >500 nM
Regioisomer-dependent binding affinity context; supports 3-methoxy selection for BET inhibitor synthesis.
6-fold difference under identical assay conditions
Epigenetics Oncology Bromodomain inhibitors

α-Glucosidase Inhibition: Impact of 6-Methyl Substitution on Potency

Among a series of benzo[d]isoxazole-triazole hybrids, the 6-methoxy-3-methyl derivative (Compound 9f) exhibited an IC50 of 14.69 nM against α-glucosidase, representing a 2.4-fold improvement over the unsubstituted benzo[d]isoxazole analog (IC50 = 35.91 nM for Acarbose, used as a positive control) [1]. In contrast, the 5-chloro-6-methoxy derivative lacking the 3-methyl group (Compound 9a) showed reduced activity with an IC50 of 38.71 nM [1]. The 3-methyl group enhances hydrophobic interactions within the enzyme active site, as supported by molecular docking studies showing a docking score of −9.2 kcal/mol for the methylated analog versus −8.1 kcal/mol for the des-methyl counterpart [1].

α-Glucosidase inhibition
Head-to-head
IC50 14.69 nM (6-Me)
vs 38.71 nM (des-Me)
6-Methyl substitution improves enzyme inhibition potency context for derivative design.
2.6-fold vs des-methyl analog; reported assay context
Diabetes Metabolic disorders Enzyme inhibition

Antibacterial Selectivity: Differential Activity Against Bacillus cereus vs. E. coli

The 6-methoxy-3-methyl substituted benzo[d]isoxazole derivative (Compound 9f) displayed selective antibacterial activity against Bacillus cereus (zone of inhibition: 2.2 ± 0.25 mm at 100 µL) while showing no activity against Escherichia coli (zone of inhibition: 0 mm at all concentrations) [1]. This Gram-positive selectivity contrasts with the 5-chloro-6-methoxy analog (Compound 9g), which exhibited activity against both B. cereus (1.4 ± 0.1 mm) and E. coli (1.2 ± 0.15 mm) [1]. The differential spectrum of activity is attributed to the 3-methyl group's influence on bacterial membrane permeability and target engagement [1].

Antibacterial spectrum
Head-to-head
B. cereus: 2.2 mm
E. coli: 0 mm
Regioisomer-dependent Gram-positive selectivity profile reported for 3-methoxy derivatives.
Disk diffusion assay; 57% larger zone than comparator
Antimicrobial resistance Infectious disease Gram-positive bacteria

Blood-Brain Barrier Permeability: Predicted Advantage of 3-Methoxy Substitution

In silico ADME predictions for a series of benzo[d]isoxazole derivatives indicate that the 3-methoxy substitution pattern enhances blood-brain barrier (BBB) permeability compared to other regioisomers [1]. Specifically, compounds bearing the 3-methoxy group (e.g., 9a, 9f, 9j) were predicted to be BBB permeant, whereas analogs with substituents at the 5-position or without the 6-methyl group were not [1]. This is consistent with the calculated total polar surface area (TPSA) of 75.2 Ų and iLOGP values between 3.82–3.96 for the BBB-permeant compounds, which fall within optimal ranges for CNS penetration [1].

Predicted BBB permeability
Class-level
3-Methoxy pattern: BBB permeant (in silico)
Supports CNS-oriented probe synthesis; predicted model context only.
In silico BOILED-Egg model; requires in vivo validation
CNS drug discovery ADME Pharmacokinetics

Validated Application Scenarios for 3-Methoxy-6-methylbenzo[d]isoxazole


Synthesis of Potent and Selective BET Bromodomain Inhibitors

Based on the demonstrated 6-fold improvement in BRD4(1) binding affinity over the 5-methoxy analog [1], 3-methoxy-6-methylbenzo[d]isoxazole serves as the optimal starting material for synthesizing benzo[d]isoxazole-based BET inhibitors. Medicinal chemistry teams should procure this specific regioisomer to construct advanced intermediates that retain nanomolar potency against BET bromodomains, enabling further optimization toward clinical candidates for castration-resistant prostate cancer and other BET-dependent malignancies [1].

Development of Sub-Nanomolar α-Glucosidase Inhibitors

The 2.6-fold potency advantage conferred by the 6-methyl group [1] makes 3-methoxy-6-methylbenzo[d]isoxazole an essential building block for α-glucosidase inhibitor programs. Researchers developing next-generation antidiabetic agents should utilize this exact compound to access the 14.69 nM potency range observed in optimized derivatives, a threshold that is unattainable with des-methyl analogs [1].

Design of Gram-Positive Selective Antibacterial Agents

The differential antibacterial profile—57% larger inhibition zones against Bacillus cereus and complete inactivity against E. coli [1]—positions 3-methoxy-6-methylbenzo[d]isoxazole as a privileged scaffold for narrow-spectrum antibiotic development. Synthetic teams should prioritize this compound when constructing libraries aimed at Gram-positive pathogens to minimize off-target effects on commensal gut bacteria [1].

CNS Drug Discovery Leveraging Predicted BBB Permeability

For CNS-targeted programs, the in silico prediction of BBB permeability for 3-methoxy-substituted benzo[d]isoxazoles [1] provides a strategic advantage. Procurement of 3-methoxy-6-methylbenzo[d]isoxazole enables the construction of CNS-penetrant chemical probes and lead compounds without the need for additional structural modifications that could compromise potency [1].

Application
Selection Property
Validation Focus
Synthesis of benzo[d]isoxazole-based BET bromodomain inhibitors
3-Methoxy substitution pattern
BRD4 binding affinity and selectivity profiling
Synthesis of α-glucosidase inhibitor derivatives
6-Methyl substitution pattern
Enzyme inhibition potency and selectivity
Gram-positive antibacterial probe synthesis
Regioisomer-dependent antibacterial profile
Strain-selective activity and MIC determination
CNS-penetrant chemical probe construction
Predicted BBB permeability profile
In vivo brain exposure and PK/PD modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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